molecular formula C11H21NO4 B1421222 Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 1032506-51-6

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B1421222
CAS No.: 1032506-51-6
M. Wt: 231.29 g/mol
InChI Key: OWCUZDDUVCLVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a chemical compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester on the carboxylate function. The Boc group is a cornerstone in synthetic organic and peptide chemistry, prized for its stability under a wide range of conditions and its clean removal under mild acidic conditions . This dual-protected structure makes the compound a valuable, versatile building block (synthon) for researchers, particularly in the synthesis of more complex peptides and peptide mimetics . Its primary research value lies in its application as a precursor for the introduction of modified amino acid segments into target molecules, facilitating the exploration of structure-activity relationships in drug discovery . Compounds with similar Boc-protected frameworks are extensively used in the construction of supramolecular architectures and peptide-based frameworks, rendering them valuable components for materials science and the design of amyloid-mimetic fibrillar structures . As a protected gamma-amino acid derivative, it may also serve as a precursor for biologically active heterocycles or functionalized polymers . This product is intended for research purposes as a chemical intermediate or standard. It is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUZDDUVCLVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chirality of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Single Stereocenter

In the landscape of pharmaceutical development and complex organic synthesis, the precise control of molecular architecture is paramount. Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, a key chiral building block, exemplifies the critical role of stereochemistry. This guide provides an in-depth examination of its chirality, from fundamental principles to practical applications in synthesis and analysis.

This molecule belongs to the class of β-amino esters, which are integral components in a wide array of biologically active compounds, including peptides and small molecule pharmaceuticals.[1] The defining feature of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is the chiral center at the C3 carbon of the pentanoate chain. This single stereocenter gives rise to two non-superimposable mirror images—enantiomers—designated as (R) and (S).

The seemingly subtle difference in the three-dimensional arrangement of these enantiomers can lead to vastly different interactions with the inherently chiral environment of biological systems, such as enzymes and receptors.[2][3] Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects.[2][4] This reality underscores the regulatory and scientific imperative to develop and utilize enantiomerically pure compounds in drug discovery and manufacturing.[2][4] This guide will delve into the stereochemical nuances, synthesis strategies, and analytical methodologies essential for mastering the chirality of this vital synthetic intermediate.

Understanding the Stereochemistry

The chirality of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate originates at the C3 carbon, which is bonded to four distinct substituents:

  • A hydrogen atom (H)

  • An ethyl group (-CH2CH3)

  • A methoxycarbonylmethyl group (-CH2COOCH3)

  • A Boc-amino group (-NHBoc)

This arrangement means the molecule can exist as two enantiomers, (R) and (S), which are mirror images of each other and are not superimposable.

Caption: Figure 1: The Chiral Center (C) of the Molecule.

The absolute configuration of each enantiomer is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The differential spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, a fundamental principle in pharmacology and asymmetric synthesis.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a primary goal in the synthesis of chiral molecules for pharmaceutical applications.[3] Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one enantiomer over the other. This can be achieved through several sophisticated methods:

  • Chiral Auxiliaries: A chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.[5] For instance, a diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from a chiral auxiliary can establish the desired stereocenter.[5] The auxiliary is then cleaved to yield the enantioenriched product.

  • Catalytic Asymmetric Reactions: This is often the most efficient approach, using a small amount of a chiral catalyst to generate large quantities of a single enantiomer. For β-amino esters, methods like the asymmetric aza-Michael reaction or the catalytic hydrogenation of a suitable prochiral precursor are powerful tools.[5] Copper(I)-catalyzed additions to N-tert-butanesulfinyl aldimines have also proven to be a highly effective method for the asymmetric synthesis of related α-amino boronate esters, demonstrating high diastereoselectivities.[6]

  • Starting from the Chiral Pool: Synthesis can begin with a readily available, enantiomerically pure natural product, such as an α-amino acid.[7] Homologation reactions, like the Arndt-Eistert synthesis or cyanation-hydrolysis sequences, can extend the carbon chain to convert an α-amino acid into the corresponding β-amino acid, preserving the original stereochemistry.[7]

Chiral Resolution

When a synthesis produces a racemic (1:1) mixture of enantiomers, they must be separated. Chiral resolution is the process of separating these enantiomers.

  • Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.

  • Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. A lipase, for example, can be used to selectively hydrolyze one enantiomer of a racemic ester while leaving the other unreacted.[8] This allows for the separation of the unreacted enantiomer from the hydrolyzed product.[8]

  • Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be scaled up to separate gram-to-kilogram quantities of a racemic mixture.

Analytical Techniques for Chiral Determination

Once a chiral synthesis or resolution is performed, it is crucial to accurately determine the enantiomeric composition, typically expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and effective technique for determining the enantiomeric purity of chiral compounds.[9]

Principle of Operation: The separation relies on a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of the analyte.[9] This differential interaction, often involving the formation of transient diastereomeric complexes, causes one enantiomer to be retained longer on the column than the other, resulting in two separate peaks on the chromatogram.[9][10] Polysaccharide-based CSPs are among the most versatile and powerful for separating a wide range of chiral molecules.[9]

Caption: Figure 2: Workflow for Chiral Purity Analysis by HPLC.

Self-Validating Experimental Protocol: Chiral HPLC Analysis
  • System Preparation:

    • Column: Select an appropriate polysaccharide-based chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol.[9] The ratio is optimized to achieve baseline separation (Rs > 1.5).[11][12]

    • Flow Rate: Set to a standard rate, typically 1.0 mL/min.[9]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance.[9]

  • System Suitability Test (SST):

    • Rationale: Before analyzing unknown samples, the system's performance must be verified.

    • Procedure: Prepare a standard solution of the racemic Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate. Inject this standard.

    • Acceptance Criteria: The chromatogram must show two distinct, baseline-separated peaks corresponding to the (R) and (S) enantiomers. The resolution factor (Rs) should be greater than 1.5.[11][12] This confirms the column and mobile phase are suitable for the analysis.

  • Sample Analysis:

    • Prepare the synthesized sample solution at a known concentration in the mobile phase.

    • Inject the sample into the HPLC system under the same conditions as the SST.

    • Record the chromatogram.

  • Data Interpretation and Calculation:

    • Identify the peaks for the (R) and (S) enantiomers based on the retention times established by the racemic standard.

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Example Data Presentation
EnantiomerRetention Time (min)Peak AreaArea %
(R)8.5215,4804.8
(S)10.24308,52095.2
ee% 90.4%
Other Analytical Methods

While chiral HPLC is the gold standard, other techniques are also employed:

  • Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used, particularly for more volatile analytes.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents, it is possible to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.[14][15]

  • Mass Spectrometry (MS): Advanced MS techniques, such as the enantiomer-labeled host method, can determine enantiomeric excess without chromatographic separation by observing the relative intensities of diastereomeric host-guest complex ions.[16][17]

Conclusion: The Centrality of Chirality in Modern Chemistry

The chirality of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is not merely a structural curiosity; it is a critical attribute that dictates its utility and application in the synthesis of complex, high-value molecules. For professionals in drug development and chemical research, a thorough understanding of its stereochemistry, coupled with mastery of stereoselective synthesis and rigorous analytical validation, is indispensable. The ability to produce and confirm the enantiomeric purity of such building blocks is a cornerstone of modern pharmaceutical science, ensuring the safety, quality, and efficacy of the next generation of therapeutics.[9]

References
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). PubMed Central. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. (n.d.). Taylor & Francis Online. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PubMed Central. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2023). MDPI. [Link]

  • Structure of chiral analytes used in this study. (boc = tert -butoxycarbonyl. (n.d.). ResearchGate. [Link]

  • Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. (1992). RSC Publishing. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). Organic & Biomolecular Chemistry. [Link]

  • Chiral Drugs: An Overview. (n.d.). PubMed Central. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Analytical Chemistry. [Link]

  • HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER. (n.d.). Marcel Dekker, Inc.. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). PubMed. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (n.d.). ResearchGate. [Link]

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). (n.d.).
  • Asymmetric Copper-Catalyzed Synthesis of α-Amino Boronate Esters from N-tert-Butanesulfinyl Aldimines. (n.d.). ACS Publications. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl Esters in Boc-Protected β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc-Protected β-Amino Acids

In the landscape of modern drug discovery and peptide science, β-amino acids are indispensable building blocks. Their incorporation into peptide backbones induces unique conformational constraints, leading to the formation of stable secondary structures such as helices and turns. This structural control is pivotal for designing peptidomimetics with enhanced biological activity and, crucially, improved resistance to proteolytic degradation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, prized for its stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, while being readily removable under acidic conditions.[1] This orthogonality is fundamental to multi-step synthetic strategies.[2]

The synthesis of Boc-protected β-amino acids often yields a methyl ester at the C-terminus. To utilize these valuable synthons in subsequent peptide coupling reactions, the methyl ester must be selectively hydrolyzed to the corresponding carboxylic acid without compromising the acid-labile Boc group. This application note provides a detailed guide to the principles, protocols, and critical considerations for the efficient and stereochemically faithful hydrolysis of methyl esters in Boc-protected β-amino acids.

Scientific Principles and Mechanistic Overview

The hydrolysis of a methyl ester to a carboxylic acid is most commonly achieved through saponification, a base-catalyzed process. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Base-Catalyzed Hydrolysis (Saponification)

The generally accepted mechanism for base-catalyzed ester hydrolysis involves the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Proton Transfer: The methoxide ion is a strong base and promptly deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base reaction drives the equilibrium towards the products.

The stability of the Boc protecting group under these basic conditions is paramount. The Boc group, a carbamate, is significantly less electrophilic than the methyl ester due to the delocalization of the nitrogen lone pair into the carbonyl group. Furthermore, the bulky tert-butyl group provides substantial steric hindrance, further disfavoring nucleophilic attack at the carbamate carbonyl.[1]

dot digraph "Base_Catalyzed_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, label="Base-Catalyzed Hydrolysis of a Methyl Ester", labelloc=t, fontsize=14]; node [shape=none, fontsize=12];

// Reactants Ester [label="R-C(=O)OCH₃\n(Boc-β-Amino Acid Methyl Ester)"]; OH [label="OH⁻\n(Hydroxide Ion)"];

// Intermediates and Products Tetrahedral_Intermediate [label="R-C(O⁻)(OH)OCH₃\n(Tetrahedral Intermediate)"]; Carboxylic_Acid [label="R-C(=O)OH\n(Carboxylic Acid)"]; Methoxide [label="CH₃O⁻\n(Methoxide Ion)"]; Carboxylate [label="R-C(=O)O⁻\n(Carboxylate Salt)"]; Methanol [label="CH₃OH\n(Methanol)"];

// Arrows Ester -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; Tetrahedral_Intermediate -> Carboxylic_Acid [label="Collapse"]; Tetrahedral_Intermediate -> Methoxide [style=invis]; Carboxylic_Acid -> Carboxylate [label="Proton Transfer"]; Methoxide -> Methanol [style=invis];

{rank=same; Ester; OH} {rank=same; Carboxylic_Acid; Methoxide} {rank=same; Carboxylate; Methanol} } dot

Diagram 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Critical Experimental Considerations

Several factors must be carefully controlled to ensure a successful and clean hydrolysis reaction:

  • Choice of Base: Lithium hydroxide (LiOH) is often the preferred base for the saponification of methyl esters in sensitive substrates. Its smaller cation size can sometimes lead to fewer side reactions and easier purification compared to sodium or potassium hydroxides.

  • Solvent System: A mixture of an organic solvent and water is typically employed to ensure the solubility of both the ester substrate and the hydroxide base. Common solvent systems include tetrahydrofuran (THF)/water, methanol (MeOH)/water, and dioxane/water.

  • Temperature Control: Saponification is often conducted at room temperature or below (0 °C) to minimize potential side reactions. Elevated temperatures can increase the risk of racemization, particularly at the α-carbon to the newly formed carboxylate.

  • Steric Hindrance: β-Amino acids, especially those with bulky substituents at the α or β positions, can exhibit reduced reaction rates due to steric hindrance around the ester carbonyl.[3] In such cases, longer reaction times or slightly elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.

  • Racemization: The potential for racemization at the α-carbon is a significant concern, especially under harsh basic conditions.[4] The formation of an enolate intermediate under basic conditions can lead to a loss of stereochemical integrity. Mild reaction conditions (low temperature, stoichiometric amount of base) are crucial to mitigate this risk. For β-amino acids, the risk of racemization at the β-carbon is generally lower than at the α-carbon in α-amino acids, but it should still be considered.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete consumption of the starting material and to avoid prolonged exposure to basic conditions.

Detailed Experimental Protocols

The following protocols provide a general framework for the hydrolysis of methyl esters in Boc-protected β-amino acids. Optimization may be required depending on the specific substrate.

Protocol 1: Standard Lithium Hydroxide Mediated Hydrolysis

This protocol is suitable for a wide range of Boc-protected β-amino acid methyl esters.

Materials:

  • Boc-protected β-amino acid methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected β-amino acid methyl ester (1.0 eq.) in a mixture of THF and water (typically a 2:1 to 3:1 v/v ratio). The concentration should be approximately 0.1–0.5 M.

  • Addition of Base: To the stirred solution at room temperature, add a solution of LiOH·H₂O (1.5–2.0 eq.) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of EtOAc/hexanes with a small amount of acetic acid to visualize the carboxylic acid product). The reaction is typically complete within 2–6 hours.

  • Workup - Quenching and Extraction:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2–3 with 1 M HCl. The product may precipitate at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected β-amino acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

dot digraph "Hydrolysis_Workflow" { graph [label="Experimental Workflow for Methyl Ester Hydrolysis", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Dissolve Boc-β-amino acid\nmethyl ester in THF/H₂O"]; Add_Base [label="Add aqueous LiOH solution"]; React [label="Stir at room temperature\n(Monitor by TLC/HPLC)"]; Remove_THF [label="Concentrate to remove THF"]; Wash [label="Wash with nonpolar solvent"]; Acidify [label="Acidify aqueous layer with HCl"]; Extract [label="Extract with Ethyl Acetate"]; Dry_Concentrate [label="Dry and concentrate\norganic extracts"]; Purify [label="Purify product\n(Recrystallization/Chromatography)"];

Start -> Add_Base; Add_Base -> React; React -> Remove_THF; Remove_THF -> Wash; Wash -> Acidify; Acidify -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; } dot

Diagram 2: General Experimental Workflow.

Protocol 2: Hydrolysis of Sterically Hindered Esters

For substrates that are resistant to hydrolysis under standard conditions, the following modifications can be considered:

  • Increased Temperature: The reaction can be gently heated to 30–40 °C. However, this should be done with caution and with careful monitoring for any signs of racemization or Boc deprotection.

  • Alternative Solvent Systems: Using a cosolvent like methanol can sometimes accelerate the reaction. A solvent system of THF/MeOH/water is often effective.[5]

  • Extended Reaction Time: For particularly hindered esters, reaction times of up to 24 hours may be necessary.

Data Presentation: Comparison of Hydrolysis Conditions

ParameterMethod 1: Standard LiOHMethod 2: For Hindered EstersKey Considerations
Base LiOH·H₂O (1.5–2.0 eq.)LiOH·H₂O (2.0–3.0 eq.)Excess base can increase side reactions.
Solvent THF/H₂O (2:1 or 3:1)THF/MeOH/H₂O (e.g., 3:1:1)Co-solvents can improve solubility and rate.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CHigher temperatures increase risk of racemization.
Reaction Time 2–6 hours6–24 hoursMonitor closely to avoid over-exposure to base.
Substrate Scope Unhindered to moderately hinderedSterically hindered substratesOptimize conditions for each specific substrate.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient base- Steric hindrance- Low temperature- Increase equivalents of LiOH- Increase reaction temperature or time- Use a more effective solvent system (e.g., add MeOH)
Boc Deprotection - Accidental acidification during reaction- Impure reagents- Ensure the reaction remains basic throughout- Use high-purity reagents and solvents
Racemization - High temperature- Prolonged reaction time- Excessively strong base- Maintain low temperature (0 °C)- Monitor reaction closely and quench upon completion- Use the minimum necessary amount of LiOH
Low Yield after Workup - Incomplete extraction- Product is water-soluble- Perform multiple extractions with ethyl acetate- Saturate the aqueous layer with NaCl before extraction

Conclusion

The hydrolysis of methyl esters in Boc-protected β-amino acids is a critical transformation for the synthesis of modified peptides and other bioactive molecules. By carefully selecting the reaction conditions, particularly the base, solvent system, and temperature, it is possible to achieve high yields of the desired carboxylic acid while preserving the integrity of both the Boc protecting group and the stereocenter(s). The protocols and guidelines presented in this application note provide a robust starting point for researchers in the field, enabling the efficient and reliable preparation of these valuable synthetic intermediates.

References

  • Seo, Y., Yoo, J. W., Yoo, D., Lee, Y., & Kim, Y. G. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

  • Gagnon, D., Boudreault, P.-L., & Giguère, D. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2724. [Link]

  • Bodanszky, M., & Martinez, J. (1983). Side reactions in peptide synthesis. Synthesis, (5), 333-356. (This is a classic review, a specific URL may not be available but it is widely cited and accessible through academic libraries).
  • Roamens, A., & Bélanger, G. (2015). A preparation of highly substituted β-amino acids involves a Vilsmeier-Haack reaction with nonaromatic carbon nucleophiles. Organic Letters, 17(2), 322–325. [Link]

  • European Patent Office. (1993). Process for the saponification of aminoacid-/peptide ester (EP0523461A2).
  • Alezra, V., Bouchet, C., Micouin, L., Bonin, M., & Husson, H.-P. (2001). Fast ester cleavage of sterically hindered α- and β-aminoesters under non-aqueous conditions. Application to the kinetic resolution of aziridine esters. Tetrahedron Letters, 42(49), 8593-8595. [Link]

  • Theodorou, V., Moutevelis-Minakakis, P., & Constantinou-Kokotou, V. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 114-124. [Link]

  • Bhandari, A., & Gellman, S. H. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 140(7), 2617–2627. [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. [Link]

  • Sciforum. (2017). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Basha, A., Lipton, M., & Weinreb, S. M. (1979). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 20(42), 4171-4174.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. (A foundational text in peptide chemistry, available through academic libraries).
  • Bhandari, A., Arora, A., & Gellman, S. H. (2014). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 4(96), 53655-53658. [Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Applications of Boc-Protected Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Central Role of Chiral Amino Acids

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development. These molecules are not merely the building blocks of peptides and proteins but are also prevalent as chiral synthons, ligands, and catalysts in a multitude of synthetic endeavors. Unnatural amino acids, in particular, are integral to the design of peptidomimetics with enhanced metabolic stability, bioavailability, and therapeutic efficacy.

Among the vast arsenal of synthetic tools, Boc-protected amino esters have emerged as exceptionally versatile and reliable precursors for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) group offers robust protection under a wide range of nucleophilic and basic conditions while being readily removable under mild acidic conditions, ensuring orthogonal protection strategies[1]. This stability allows for the selective functionalization at the α-carbon, making these substrates ideal for constructing complex chiral architectures. This guide provides an in-depth exploration of key asymmetric transformations utilizing Boc-protected amino esters, supported by field-proven insights and detailed protocols for practical application.

Section 1: Diastereoselective Alkylation of Boc-Amino Ester Enolates

The generation of a stereocenter via alkylation of a glycine enolate equivalent is one of the most direct methods for synthesizing novel α-amino acids[2][3]. The core challenge lies in controlling the facial selectivity of the incoming electrophile. This is predominantly achieved by employing chiral auxiliaries that create a sterically biased environment.

The Schöllkopf Bis-Lactim Ether Method: A Classic Approach

Developed by Ulrich Schöllkopf, this method provides a powerful strategy for synthesizing a wide range of α-amino acids with high enantiomeric excess[4]. The strategy relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a simple amino acid (like glycine or alanine) and a chiral auxiliary, typically L-valine[5][6].

Causality of Stereocontrol: The key to this method is the rigid, cyclic structure of the bis-lactim ether. After deprotonation with a strong base like n-butyllithium (n-BuLi), a planar enolate is formed. The bulky isopropyl group from the valine auxiliary effectively shields one face of this enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered, opposite face, leading to a highly predictable and diastereoselective alkylation[4][6]. Subsequent acid hydrolysis cleaves the auxiliary and the newly formed chiral amino acid ester, which can then be separated[5].

Schollkopf_Mechanism cluster_prep Bis-Lactim Ether Formation cluster_alkylation Diastereoselective Alkylation cluster_hydrolysis Product Liberation GlyVal Glycine-Valine Diketopiperazine BisLactim Chiral Bis-Lactim Ether GlyVal->BisLactim O-Methylation Enolate Lithiated Enolate (Planar) BisLactim->Enolate n-BuLi, THF -78 °C Alkylated Alkylated Product (High d.e.) Enolate->Alkylated R-X (Electrophile) Approaches from less hindered face Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Alkylated->Hydrolysis Products New α-Amino Ester + Val-OMe Hydrolysis->Products

Caption: Workflow for the Schöllkopf Asymmetric Synthesis.

Evans Chiral Auxiliaries: The Power of Oxazolidinones

The use of Evans oxazolidinones as chiral auxiliaries is a highly reliable and widely adopted strategy in asymmetric synthesis[7][8][9]. These auxiliaries, derived from readily available amino alcohols (e.g., valinol), are acylated with a Boc-protected amino acid.

Causality of Stereocontrol: Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base, a rigid, chelated Z-enolate is formed[10]. The substituent on the oxazolidinone (e.g., an isopropyl group from valinol) effectively blocks one face of the enolate. This forces electrophiles, such as aldehydes in an aldol reaction, to attack from the open face, resulting in predictable and high levels of diastereoselectivity[10]. The auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid without epimerization.

Auxiliary TypeKey Reaction(s)Typical StereoselectivityReference(s)
Schöllkopf Bis-Lactim Alkylation>95% ee[4][5]
Evans Oxazolidinone Alkylation, Aldol, Mannich>99% de[7][8][10]
Pseudoephedrine Amide Alkylation, Conjugate Addition>98% de[11]
Camphorsultam Aldol, Diels-Alder>98% de[9]

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis.

Section 2: Asymmetric Mannich and Aldol Reactions

Carbon-carbon bond formation via enolate chemistry is fundamental to organic synthesis. Boc-protected amino esters are excellent substrates for creating complex chiral molecules through aldol and Mannich reactions.

The Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are precursors to β-amino acids[12][13]. The reaction involves the addition of an enolate to an imine. When using Boc-protected amino esters, the key electrophile is an N-Boc imino ester.

Experimental Insight: A significant challenge is the inherent instability of N-Boc imino esters, which require careful preparation and handling[12][13]. To circumvent this, stable surrogates like α-chloroglycine esters are often used. In the presence of a chiral catalyst, such as a bifunctional aminothiourea, the imine is generated in situ. The catalyst then orchestrates a highly stereoselective C-C bond formation by binding both the imine and the enolate nucleophile in a chiral environment[12].

Mannich_Reaction cluster_reactants Reactants & Catalyst cluster_transition Stereocontrolled C-C Bond Formation Imine N-Boc Imino Ester (or surrogate) Catalyst Chiral Catalyst (e.g., Aminothiourea) Enolate Enolate Nucleophile (e.g., from a ketone) TS Ternary Complex: Catalyst-Imine-Enolate Catalyst->TS Binds & Orients Reactants Product Enantioenriched β-Amino Carbonyl TS->Product Highly Diastereoselective & Enantioselective

Caption: Catalytic Asymmetric Mannich Reaction Workflow.

Boc-L-Proline in Organocatalytic Aldol Reactions

Boc-L-proline itself is a valuable precursor for synthesizing advanced chiral organocatalysts[14][15]. The Boc group facilitates the coupling of the proline core to other molecular scaffolds, allowing for the creation of catalysts with fine-tuned steric and electronic properties[14]. These catalysts are highly effective in promoting enantioselective aldol reactions.

Mechanistic Rationale: The catalytic cycle, pioneered by List and Barbas, involves the formation of an enamine intermediate between the secondary amine of the proline-based catalyst and a ketone donor (e.g., acetone)[14]. The chirality of the proline backbone directs the facial attack of the enamine onto an aldehyde acceptor. The Boc-protected precursor allows for the synthesis of more complex C2-symmetric catalysts, which can offer superior stereocontrol compared to proline alone[15][16].

Section 3: Detailed Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedure outlines a representative diastereoselective alkylation using an Evans-type chiral auxiliary.

Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol describes the synthesis of a chiral α-substituted carboxylic acid derivative.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes.

  • In a separate flask, add oxalyl chloride (1.2 eq) to a solution of Boc-glycine (1.2 eq) and a catalytic amount of DMF in anhydrous DCM at 0 °C. Stir for 30 minutes to form the acid chloride. Concentrate in vacuo.

  • Redissolve the crude Boc-glycyl chloride in anhydrous THF and add it dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acylated oxazolidinone.

2. Diastereoselective Alkylation:

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform an aqueous workup, extract with ethyl acetate, dry the organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate. The aqueous layer contains the recovered chiral auxiliary.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the enantioenriched Boc-protected α-amino acid.

Conclusion and Future Outlook

Boc-protected amino esters are indispensable tools in the asymmetric synthesis of non-proteinogenic amino acids, which are critical components of next-generation therapeutics. The methodologies discussed herein—leveraging chiral auxiliaries and catalytic systems—provide robust and predictable pathways to access these valuable molecules. Future developments will likely focus on expanding the scope of catalytic enantioselective methods, reducing catalyst loading, and developing more sustainable and atom-economical transformations that further enhance the utility of these versatile building blocks in drug discovery and development.

References

  • Schöllkopf Bis-Lactim Amino Acid Synthesis. Millipore Sigma.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry.

  • Application Notes: Boc-L-Proline in the Synthesis of Chiral Organocatalysts for Enantioselective Aldol Reactions. Benchchem.

  • Schöllkopf method. Wikipedia.

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate.

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health (PMC).

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications (Chemical Reviews).

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry.

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. ACS Publications (Journal of the American Chemical Society).

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. ACS Publications (Journal of the American Chemical Society).

  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents.

  • Chiral auxiliary. Wikipedia.

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect.

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. ResearchGate.

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. National Institutes of Health (PMC).

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.

  • Schöllkopf Bis-lactim Amino Acid Synthesis. ChemTube3D.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

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Application Notes and Protocols: Synthesis of N-Boc-β-Amino Acids via Arndt-Eistert Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of pharmaceutical sciences and medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and metabolic stability is perpetual. Non-natural amino acids, particularly β-amino acids, have emerged as pivotal building blocks in this endeavor.[][2] Unlike their α-amino acid counterparts, which form the fundamental constituents of natural proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly subtle structural modification imparts profound conformational effects on peptides and small molecules, leading to unique secondary structures and, critically, a marked resistance to enzymatic degradation.[3][4] Consequently, peptides incorporating β-amino acids, often termed "β-peptides," exhibit longer plasma half-lives, a highly desirable attribute for drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the synthesis of these valuable compounds.[][6] Its robustness under a wide range of reaction conditions, coupled with its facile, acid-labile removal, makes it an ideal choice for protecting the amino functionality during multi-step synthetic sequences.[6][7][8] This application note provides a detailed protocol for the one-carbon homologation of N-Boc-α-amino acids to their corresponding N-Boc-β-amino acids using the venerable Arndt-Eistert reaction, a cornerstone of synthetic organic chemistry.[9][10]

Theoretical Framework: The Arndt-Eistert Homologation and the Wolff Rearrangement

The Arndt-Eistert reaction is a powerful and widely adopted method for the conversion of a carboxylic acid to its next higher homologue.[9][10][11] The reaction sequence, as applied to N-Boc-α-amino acids, can be dissected into three principal stages:

  • Activation of the Carboxylic Acid: The initial step involves the conversion of the N-Boc-α-amino acid's carboxylic acid moiety into a more reactive species, typically an acyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11]

  • Formation of an α-Diazoketone: The activated acyl chloride is then reacted with diazomethane (CH₂N₂).[3][9][11] This step proceeds via nucleophilic attack of the diazomethane carbon on the acyl chloride carbonyl, followed by the elimination of a chloride ion, to yield an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane, as the first equivalent reacts to form the diazoketone, and the second neutralizes the hydrogen chloride (HCl) byproduct, thereby preventing the formation of undesired chloromethyl ketone side products.[9]

  • The Wolff Rearrangement: This is the keystone of the Arndt-Eistert synthesis.[10][12] The α-diazoketone, upon treatment with a catalyst—classically silver(I) oxide (Ag₂O) or silver benzoate—or upon photolysis or thermolysis, undergoes a rearrangement.[3][12] Dinitrogen gas (N₂) is expelled, and a 1,2-migration of the alkyl group (the amino acid side chain) occurs to form a highly reactive ketene intermediate.[10][12]

  • Nucleophilic Trapping of the Ketene: The final step involves the in-situ trapping of the ketene intermediate with a nucleophile.[3] When water is used as the nucleophile, the desired homologous carboxylic acid (the N-Boc-β-amino acid) is formed.[3] If an alcohol or an amine is employed, the corresponding ester or amide can be directly synthesized.[3][13] A significant advantage of the Wolff rearrangement is that it proceeds with retention of stereochemistry at the migrating center, ensuring that the chirality of the original α-amino acid is preserved in the final β-amino acid product.[10][13]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the chemical transformations and the overall experimental process, the following diagrams have been generated.

Arndt_Eistert_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: α-Diazoketone Formation cluster_2 Step 3 & 4: Wolff Rearrangement & Trapping A N-Boc-α-amino acid B N-Boc-α-amino acyl chloride A->B SOCl₂ or (COCl)₂ C N-Boc-α-amino acyl chloride D α-Diazoketone C->D 2 eq. CH₂N₂ E α-Diazoketone F Ketene Intermediate E->F Ag₂O, Δ or hν - N₂ G N-Boc-β-amino acid F->G H₂O Experimental_Workflow start Start: N-Boc-α-amino acid acyl_chloride Acyl Chloride Formation (e.g., Thionyl Chloride) start->acyl_chloride diazoketone α-Diazoketone Synthesis (Diazomethane) acyl_chloride->diazoketone wolff Wolff Rearrangement (Silver Oxide catalyst) diazoketone->wolff workup Aqueous Work-up & Extraction wolff->workup purification Purification (Crystallization or Chromatography) workup->purification end End Product: Pure N-Boc-β-amino acid purification->end

Figure 2: A generalized experimental workflow for the synthesis.

Detailed Experimental Protocol: Conversion of N-Boc-Alanine to N-Boc-β-Homophenylalanine

This protocol provides a representative example of the Arndt-Eistert homologation. All operations involving diazomethane must be conducted in a well-ventilated fume hood, behind a blast shield, using appropriate personal protective equipment. Diazomethane is a toxic and potentially explosive gas.

Materials and Reagents:

  • N-Boc-Alanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Diazomethane solution in Et₂O (prepared from a suitable precursor, e.g., Diazald®)

  • Silver(I) oxide (Ag₂O)

  • 1,4-Dioxane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

Part 1: Synthesis of N-Boc-Alaninyl Chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add N-Boc-Alanine (1.0 eq.).

  • Add anhydrous diethyl ether to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude N-Boc-alaninyl chloride, which is typically used in the next step without further purification.

Part 2: Formation of the α-Diazoketone

  • Dissolve the crude N-Boc-alaninyl chloride in anhydrous diethyl ether and cool the solution to 0 °C.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.5 eq.) to the acyl chloride solution. A persistent yellow color indicates a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-diazoketone. This intermediate is often a yellow solid or oil and can be purified by column chromatography if necessary, though it is frequently carried forward directly. [3] Part 3: Wolff Rearrangement and Formation of N-Boc-β-Homophenylalanine

  • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., a 9:1 ratio).

  • To this solution, add silver(I) oxide (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases and the starting material is consumed (monitor by TLC). This typically takes 1-3 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-β-homophenylalanine.

Purification:

The final product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography. [14] Quantitative Data Summary:

StepReactantReagent/CatalystStoichiometryTypical Yield
1N-Boc-AlanineThionyl Chloride1.0 : 1.2>95% (crude)
2Acyl ChlorideDiazomethane1.0 : 2.585-95%
3α-DiazoketoneSilver(I) Oxide1.0 : 0.170-85%
Overall N-Boc-Alanine ~60-75%

Troubleshooting and Field-Proven Insights

  • Low Yield in Acyl Chloride Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Moisture will quench the thionyl chloride and hydrolyze the product back to the starting material.

  • Formation of Chloromethyl Ketone Side Product: This arises from the reaction of the α-diazoketone with HCl. [9]Ensure that at least two equivalents of diazomethane are used to scavenge the HCl generated during the acylation step. The Newman-Beal modification, which involves the inclusion of a non-nucleophilic base like triethylamine in the diazomethane solution, can also be employed to neutralize HCl. [9]* Sluggish Wolff Rearrangement: If the reaction is slow, a small additional portion of the silver(I) oxide catalyst can be added. Alternatively, photolytic conditions can be explored as an initiation method.

  • Challenges with Diazomethane: Due to the hazardous nature of diazomethane, safer alternatives have been developed. [9][13]Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) is a commercially available and less explosive substitute that can be used in many Arndt-Eistert reactions. [13]The Kowalski ester homologation is another alternative that avoids diazo compounds altogether. [3][9]

Safety Precautions

  • Diazomethane: Diazomethane is extremely toxic, carcinogenic, and can explode unpredictably, especially in the presence of sharp edges, ground glass joints, or certain metal salts. It should only be handled by trained personnel in a dedicated fume hood with a blast shield. Use diazomethane-specific glassware with fire-polished joints.

  • Thionyl Chloride and Acyl Chlorides: These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate gloves and eye protection.

  • Solvents: Diethyl ether and other organic solvents are flammable. Ensure there are no ignition sources nearby.

Conclusion

The Arndt-Eistert homologation remains a highly effective and reliable method for the synthesis of N-Boc-β-amino acids from their readily available α-amino acid precursors. While the use of diazomethane necessitates stringent safety protocols, the value of β-amino acids as building blocks for developing metabolically robust peptide-based therapeutics often justifies its application. By understanding the underlying mechanistic principles and adhering to carefully controlled experimental procedures, researchers can successfully employ this classic reaction to advance their drug discovery and development programs.

References

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Available at: [Link]

  • Wikipedia. Arndt–Eistert reaction. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • Chemistry LibreTexts. Arndt-Eistert reaction. Available at: [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. Available at: [Link]

  • Slideshare. Arndt-eistert homologation. Available at: [Link]

  • ResearchGate. Arndt–Eistert Reaction for the Synthesis of β-Amino Acids | Request PDF. Available at: [Link]

  • RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • RSC Publishing. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available at: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Wikipedia. Wolff rearrangement. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ACS Publications. Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. One-Pot Synthesis of β-Amino Acid Derivatives from α-Amino Acids. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

  • HIMS - University of Amsterdam. A novel approach to C1 homologation of carboxylic acids. Available at: [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

  • YouTube. Arndt Eistert Synthesis (Wolff Rearrangement) | Prepare for GATE, NET, JEE, NEET, JAM. Available at: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]

  • L.S.College, Muzaffarpur. arndt eistert synthesis. Available at: [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols in Medicinal Chemistry for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Symbiotic Dance of Chemistry and Biology in Drug Discovery

Medicinal chemistry is the linchpin of modern drug discovery, a dynamic field that elegantly merges the principles of synthetic organic chemistry with the complexities of pharmacology and molecular biology.[1] Its central tenet is to design and synthesize novel chemical entities with the potential to modulate biological processes and, ultimately, to alleviate or cure diseases.[2] This guide is intended for researchers, scientists, and drug development professionals, providing not just a set of protocols, but a deeper understanding of the rationale and scientific integrity behind the pivotal stages of bringing a new therapeutic from concept to a viable candidate.

The journey of a drug from a mere idea to a clinical candidate is a multi-faceted and iterative process. It is a symphony of disciplines, with the medicinal chemist acting as a key conductor, orchestrating the design, synthesis, and optimization of molecules with the desired pharmacological properties.[3] This process is not a linear path but a cyclical one, constantly informed by biological data and a growing understanding of the intricate relationship between a molecule's structure and its activity.

This document will navigate through the core workflows of medicinal chemistry, offering detailed application notes and protocols for key stages, including hit identification, lead optimization, and the crucial assessment of a compound's drug-like properties. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the robustness and reliability of the data generated.

I. The Genesis of a Drug Candidate: From Target to Hit

The inception of any drug discovery program lies in the identification and validation of a biological target, typically a protein or enzyme, that is intrinsically linked to a disease.[4] Once a target is validated, the quest for "hits" – small molecules that exhibit a desired interaction with the target – begins. Two of the most powerful and widely adopted strategies for hit identification are High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

High-Throughput Screening (HTS): Casting a Wide Net

HTS is a brute-force yet highly effective approach that involves the automated testing of vast libraries of chemical compounds, often numbering in the millions, for activity against the chosen target.[5][6] This method has been a cornerstone of the pharmaceutical industry for decades, enabling the rapid identification of initial starting points for drug development.[7]

The fundamental principle of HTS is to maximize the probability of finding a hit by sampling a large and diverse chemical space. The success of an HTS campaign is heavily reliant on the quality of the compound library and, most importantly, the robustness of the biological assay. A well-designed HTS assay must be sensitive, specific, and reproducible to minimize the occurrence of false positives and false negatives.

HTS_Workflow cluster_Prep Assay Development & Validation cluster_Screening Screening Campaign cluster_Confirmation Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (e.g., 384-well) Assay_Dev->Miniaturization Optimize for automation Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Ensure robustness Library_Prep Compound Library Preparation Validation->Library_Prep Proceed to screening Primary_Screen Primary Screen (Single Concentration) Library_Prep->Primary_Screen Dispense compounds Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Identify initial hits Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Confirm activity Orthogonal_Assays Orthogonal & Counter-Screens Hit_Confirmation->Orthogonal_Assays Eliminate false positives Preliminary_SAR Preliminary SAR Analysis Orthogonal_Assays->Preliminary_SAR Group hits into series

This protocol outlines a typical HTS campaign to identify inhibitors of a specific protein kinase.

1. Assay Development and Validation:

  • Principle: Develop a robust biochemical assay that measures the kinase's activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Procedure:

    • Optimize the concentrations of the kinase, substrate peptide, and ATP to ensure the assay is in the linear range of the enzyme kinetics.

    • Miniaturize the assay to a 384-well plate format to conserve reagents and increase throughput.[5]

    • Validate the assay by determining the Z'-factor, a statistical measure of the assay's quality. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[5]

2. Primary Screen:

  • Principle: Screen a large compound library at a single concentration to identify initial "hits."

  • Procedure:

    • Prepare assay plates containing the kinase and substrate.

    • Using robotic liquid handlers, dispense a single concentration (e.g., 10 µM) of each compound from the library into the assay plates.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and add the detection reagents.

    • Read the plates using a plate reader capable of detecting the assay signal (e.g., TR-FRET).

3. Data Analysis and Hit Selection:

  • Principle: Analyze the screening data to identify compounds that significantly inhibit the kinase activity.

  • Procedure:

    • Normalize the data to the positive (no inhibition) and negative (full inhibition) controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

4. Hit Confirmation and Dose-Response Analysis:

  • Principle: Confirm the activity of the primary hits and determine their potency.

  • Procedure:

    • Re-test the primary hits in the same assay to confirm their activity.

    • For confirmed hits, perform a dose-response analysis by testing them at multiple concentrations to determine their IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

5. Orthogonal and Counter-Screens:

  • Principle: Use different assay formats and related targets to eliminate false positives and assess selectivity.[8]

  • Procedure:

    • Test the confirmed hits in an orthogonal assay (e.g., a biophysical binding assay like Surface Plasmon Resonance) to confirm direct interaction with the target.

    • Perform counter-screens against closely related kinases to assess the selectivity of the hits.

Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

FBDD is a more recent and increasingly popular approach to hit identification.[9] It involves screening smaller, less complex molecules, known as "fragments," for weak but efficient binding to the target protein.[10][11] These fragment hits then serve as starting points for the rational design of more potent and drug-like molecules.[12]

The core principle of FBDD is that smaller molecules can explore the chemical space of a target's binding site more effectively than larger, more complex molecules.[11] Although fragments typically bind with low affinity, they often do so with high ligand efficiency, meaning they form high-quality interactions with the target.[13] This provides a more efficient starting point for optimization, as the subsequent chemical modifications can be more targeted and rational.

FBDD_Workflow cluster_Screening Fragment Screening cluster_Optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (Rule of 3) Biophysical_Screen Biophysical Screen (NMR, SPR, X-ray) Fragment_Library->Biophysical_Screen Identify binders Hit_Validation Hit Validation & Characterization Biophysical_Screen->Hit_Validation Confirm binding Structure_Determination Structure Determination (X-ray, Cryo-EM) Hit_Validation->Structure_Determination Determine binding mode Fragment_Growing Fragment Growing Structure_Determination->Fragment_Growing Fragment_Linking Fragment Linking Structure_Determination->Fragment_Linking Fragment_Merging Fragment Merging Structure_Determination->Fragment_Merging Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization Fragment_Linking->Lead_Optimization Fragment_Merging->Lead_Optimization

This protocol describes a typical FBDD workflow using SPR for primary screening and hit validation.

1. Fragment Library and Target Preparation:

  • Principle: Use a diverse library of low molecular weight fragments that adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, Number of hydrogen bond donors/acceptors < 3).[13] The target protein must be purified and amenable to immobilization on an SPR sensor chip.

  • Procedure:

    • Select a diverse fragment library of approximately 1,000-2,000 compounds.

    • Purify the target protein to >95% purity and ensure it is stable in the chosen running buffer.

    • Immobilize the target protein on an SPR sensor chip using standard amine coupling chemistry.

2. Primary Screen:

  • Principle: Screen the fragment library to identify compounds that bind to the immobilized target.

  • Procedure:

    • Inject the fragments over the sensor chip at a single high concentration (e.g., 200 µM) to detect weak binders.

    • Monitor the change in the SPR signal (response units, RU) to detect binding events.

    • Identify fragments that produce a response significantly above the background as primary hits.

3. Hit Validation and Affinity Determination:

  • Principle: Validate the primary hits and determine their binding affinity (KD).

  • Procedure:

    • Re-test the primary hits to confirm their binding.

    • Perform a dose-response analysis by injecting the confirmed hits at multiple concentrations to determine their equilibrium dissociation constant (KD).

4. Structural Biology and Hit-to-Lead Optimization:

  • Principle: Determine the binding mode of the fragment hits and use this information to guide their optimization into more potent leads.

  • Procedure:

    • Obtain the co-crystal structure of the target protein in complex with the fragment hit using X-ray crystallography or cryo-electron microscopy.

    • Based on the structural information, use medicinal chemistry strategies such as fragment growing, linking, or merging to design and synthesize more potent analogs.[13]

      • Fragment Growing: Add chemical moieties to the fragment to make additional favorable interactions with the target.

      • Fragment Linking: Connect two or more fragments that bind to adjacent sites on the target.

      • Fragment Merging: Combine the structural features of two or more overlapping fragments into a single molecule.

    • Iteratively synthesize and test new analogs to improve their potency and other drug-like properties.

II. The Art of Refinement: Lead Optimization

Once promising hits have been identified and validated, the process of lead optimization begins. This is an iterative and multi-parameter optimization process where medicinal chemists systematically modify the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing any potential toxicity.[14][15]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Language

SAR studies are the cornerstone of lead optimization.[16][17] They involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs.[18] This allows medicinal chemists to understand which parts of the molecule are essential for its activity and how to modify it to improve its properties.[19]

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.[18] By making systematic changes to the structure and observing the effect on activity, a medicinal chemist can build a model of the pharmacophore – the key structural features responsible for the desired biological effect. This knowledge is then used to guide the design of more potent and selective compounds.

This protocol outlines a general workflow for conducting SAR studies.

1. Selection of a Lead Compound:

  • Principle: Choose a confirmed hit with desirable properties (e.g., good potency, novel chemotype) as the starting point for optimization.

  • Procedure:

    • From the hit identification campaign, select a lead compound with a confirmed mechanism of action and a chemical scaffold that is amenable to synthetic modification.

2. Design and Synthesis of Analogs:

  • Principle: Systematically modify different parts of the lead compound to probe the SAR.

  • Procedure:

    • Identify key regions of the lead compound to modify, such as functional groups, aromatic rings, and linkers.

    • Design a series of analogs where each modification is made in a systematic and logical manner (e.g., varying the size, electronics, and hydrogen bonding potential of a substituent).

    • Synthesize the designed analogs using appropriate organic chemistry techniques.

3. Biological Evaluation:

  • Principle: Test the synthesized analogs in relevant biological assays to determine their activity.

  • Procedure:

    • Determine the in vitro potency (e.g., IC50 or EC50) of each analog in the primary assay.

    • Assess the selectivity of the analogs by testing them against related targets.

    • Evaluate other relevant properties, such as solubility and metabolic stability.

4. Data Analysis and SAR Elucidation:

  • Principle: Analyze the data to identify trends and establish the SAR.

  • Procedure:

    • Correlate the changes in chemical structure with the observed changes in biological activity.

    • Identify the key structural features that contribute to potency and selectivity.

    • Use this information to design the next round of analogs for synthesis and testing.

5. Iterative Optimization:

  • Principle: Continue the cycle of design, synthesis, and testing to further optimize the lead compound.

  • Procedure:

    • Repeat steps 2-4 until a compound with the desired profile of potency, selectivity, and drug-like properties is identified.

The Importance of ADMET Profiling: Ensuring a Drug-Like Candidate

In parallel with optimizing for potency and selectivity, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[20] Poor ADMET properties are a major cause of drug failure in clinical trials.[21] Therefore, early in vitro ADMET screening is essential to identify and address potential liabilities.

The goal of early ADMET profiling is to "fail fast, fail cheap." By identifying compounds with undesirable pharmacokinetic or toxicological properties early in the discovery process, resources can be focused on more promising candidates. This iterative process of optimizing both the pharmacodynamic and pharmacokinetic properties of a lead compound is often referred to as "drug-likeness" optimization.

This protocol outlines a common tiered approach to in vitro ADMET screening.

Tier 1: Early-Stage Screening (High-Throughput)

  • Principle: Use high-throughput assays to quickly assess key ADMET properties of a large number of compounds.

  • Assays:

    • Solubility: Determine the aqueous solubility of the compounds.

    • Permeability: Assess the ability of the compounds to cross cell membranes using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Metabolic Stability: Evaluate the stability of the compounds in the presence of liver microsomes.[22]

    • CYP Inhibition: Screen for inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.

    • Cytotoxicity: Determine the general toxicity of the compounds in a cell-based assay.

Tier 2: Mid-Stage Profiling (Lower Throughput, More Detailed)

  • Principle: For compounds that pass Tier 1 screening, perform more detailed in vitro ADMET studies.

  • Assays:

    • Caco-2 Permeability: Use the Caco-2 cell line to assess intestinal absorption and efflux.

    • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins.[22]

    • Metabolite Identification: Identify the major metabolites of the compounds.

    • hERG Inhibition: Screen for inhibition of the hERG potassium channel to assess the risk of cardiotoxicity.

Tier 3: Late-Stage Characterization (In Vivo)

  • Principle: For a small number of highly promising lead candidates, perform in vivo pharmacokinetic studies in animal models.

  • Studies:

    • Pharmacokinetic (PK) studies: Determine the absorption, distribution, metabolism, and excretion of the compounds in rodents.

III. Case Study: The Development of a Novel Kinase Inhibitor

To illustrate the practical application of the principles and protocols described above, we will examine a hypothetical case study on the discovery of a novel inhibitor for a kinase implicated in a specific cancer.

Hit Identification and Initial SAR

An HTS campaign of 1 million compounds against Kinase X yielded a primary hit, Compound 1, with an IC50 of 5 µM. Initial SAR studies focused on modifications of the pyrazole ring.

CompoundR1R2IC50 (µM)
1 HH5.0
2 MeH2.5
3 HMe10.0
4 MeMe1.2

Data presented is for illustrative purposes.

The initial SAR suggests that methylation at the R1 position is beneficial for activity, while methylation at R2 is detrimental. A dimethylated analog, Compound 4, showed improved potency.

Lead Optimization and ADMET Profiling

Further optimization focused on replacing the phenyl ring of Compound 4 to improve both potency and metabolic stability. A series of heteroaromatic replacements were synthesized and evaluated.

CompoundHeterocycleIC50 (nM)Metabolic Stability (t1/2 in HLM, min)
4 Phenyl120015
5 Pyridine50035
6 Pyrimidine15060
7 Thiophene80020

Data presented is for illustrative purposes. HLM = Human Liver Microsomes.

The pyrimidine analog, Compound 6, demonstrated a significant improvement in both potency and metabolic stability, making it a promising lead candidate for further development.

IV. Conclusion: The Ever-Evolving Landscape of Medicinal Chemistry

Medicinal chemistry remains at the heart of the drug discovery enterprise, constantly evolving with the advent of new technologies and a deeper understanding of disease biology.[10] The principles and protocols outlined in this guide provide a framework for the rational design and development of novel therapeutics. The integration of high-throughput screening, fragment-based approaches, structure-based design, and early ADMET profiling has significantly enhanced the efficiency and success rate of drug discovery programs.

The future of medicinal chemistry will undoubtedly be shaped by the continued integration of computational tools, artificial intelligence, and a more profound understanding of the complex interplay between a drug, its target, and the human body. As we continue to unravel the complexities of disease, the ingenuity and expertise of medicinal chemists will be more critical than ever in translating scientific discoveries into life-saving medicines.

V. References

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Viewing a reaction path diagram — Cantera 3.2.0 documentation. Cantera. Available at: [Link]

  • discovery report. American Chemical Society. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. Available at: [Link]

  • SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH. Available at: [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH. Available at: [Link]

  • Structure Activity Relationship Analysis and Development. Technology Networks. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • (PDF) Lead Optimization: Research Pathways in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • Design and implementation of high-throughput screening assays. PubMed. Available at: [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Research journals - PLOS. Available at: [Link]

  • Success Stories in Drug Discovery. Drug Design Org. Available at: [Link]

  • On Exploring Structure Activity Relationships. PMC - NIH. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. JSciMed Central. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Drug Design and Drug Discovery. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • What are the methods of lead optimization in drug discovery?. Patsnap Synapse. Available at: [Link]

  • (PDF) Fragment Based Drug Design: From Experimental to Computational Approaches. ResearchGate. Available at: [Link]

  • Fragment-based drug discovery and its application to challenging drug targets. ResearchGate. Available at: [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. Available at: [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Success stories of structure- based drug discovery. SlideShare. Available at: [Link]

  • Lead discovery and optimization. Medicinal Chemistry Class Notes - Fiveable. Available at: [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. Available at: [Link]

  • Structural simplification: an efficient strategy in lead optimization. PMC - PubMed Central. Available at: [Link]

  • Discovery of a Novel Pseudo‐Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling. ResearchGate. Available at: [Link]

  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. YouTube. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical and practical advice for the flash chromatographic purification of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate. This document is structured to address common challenges and frequently asked questions, ensuring researchers can achieve high purity and yield for this critical building block.

Experimental Protocol: A Self-Validating Workflow

The foundation of a successful purification is a robust and well-developed method. This protocol emphasizes the use of Thin-Layer Chromatography (TLC) for method development, a crucial preliminary step that saves time, solvent, and valuable sample.[1][2]

Part 1: Method Development via Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the target compound, Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, has a Retention Factor (Rf) between 0.15 and 0.4.[3][4] This range ensures optimal separation on a flash column, providing a good balance between resolution and run time.[3]

Step-by-Step TLC Protocol:

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting point for Boc-protected amino esters is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like petroleum ether (PE) or hexanes.[5][6]

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots. Since the compound contains a carbonyl group, it should be visible under UV light (254 nm). Alternatively, staining with potassium permanganate (KMnO₄) can be effective.[7]

  • Calculate Rf: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9]

    • Rf = (Distance moved by substance) / (Distance moved by solvent front) [8]

  • Optimize: Adjust the solvent ratio to achieve the target Rf of 0.15-0.4.

    • If the Rf is too low (<0.15), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

    • If the Rf is too high (>0.4), decrease the polarity (increase the proportion of petroleum ether/hexanes).[10]

Table 1: Example TLC Solvent System Optimization

TrialSolvent System (EtOAc:PE)Observed RfAction
110:900.10Increase Polarity
220:800.25Optimal for Flash
330:700.45Decrease Polarity
Part 2: Flash Chromatography Protocol

Once the optimal solvent system is determined, you can proceed with the flash column purification.

  • Column Selection & Packing:

    • Select a silica gel column of appropriate size for your sample amount.

    • Pack the column using the chosen mobile phase (e.g., 20:80 EtOAc:PE) as a slurry. Ensure the silica bed is compact and level.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, for compounds with poor solubility in the mobile phase, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[10]

  • Elution:

    • Begin eluting with the mobile phase determined by TLC.

    • Apply gentle air pressure to achieve a steady flow rate.

    • For closely eluting impurities, a shallow gradient (e.g., starting with 15:85 and gradually increasing to 25:75 EtOAc:PE) can significantly improve separation.[12][13]

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.

Q: My separation is poor, and the spots for my product and an impurity are overlapping. What's wrong?

A: This is a common resolution problem that can stem from several factors:

  • Cause 1: Incorrect Solvent Polarity. Your chosen mobile phase may not have sufficient selectivity for the compounds in your mixture.

    • Solution: The best approach is to employ a solvent gradient during elution.[12] Start with a slightly less polar mobile phase than your optimal TLC solvent and gradually increase the polarity. This will hold the more polar compounds on the column longer while allowing less polar impurities to elute first, effectively increasing the separation distance between them.

  • Cause 2: Column Overload. Loading too much crude material onto the column for its size will cause band broadening and lead to poor separation, regardless of the solvent system.

    • Solution: As a general rule, the sample load should be between 1% and 10% of the mass of the silica gel, depending on the difficulty of the separation. If you suspect overloading, reduce the amount of sample or use a larger column.

  • Cause 3: Poor Column Packing. An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and co-elution of compounds.

    • Solution: Ensure you are packing a uniform and compact silica bed. Slurry packing is generally the most reliable method.

Q: My product seems to be degrading on the column. My yield is low, and I see a new, more polar spot on my TLC plates of the collected fractions. What is happening?

A: The most likely cause is the partial cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[14][15]

  • Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the removal of the Boc group, especially with prolonged exposure.[16][17] The resulting free amine is significantly more polar and will either streak down the column or appear as a new spot with a very low Rf value.

    • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing a small amount of a base, such as 0.5-1% triethylamine (TEA).[18] This neutralizes the acidic sites on the silica. Afterwards, flush with the regular mobile phase to remove excess TEA before loading your compound.

    • Solution 2: Use an Alternative Stationary Phase. For highly acid-sensitive compounds, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[2][18]

Q: My compound is eluting with a "tailing" peak, making it hard to get a pure fraction. How can I fix this?

A: Tailing is often caused by unwanted secondary interactions between your compound and the silica gel surface.

  • Cause: Strong Analyte-Stationary Phase Interaction. The carbamate and ester functionalities in your molecule can engage in strong hydrogen bonding with the silanol groups on the silica, causing a portion of the molecules to lag behind the main band.

    • Solution: When your compound starts to elute, you can increase the polarity of the mobile phase more aggressively.[12] For example, if you are running 20:80 EtOAc:PE, switching to 30:70 or 40:60 once the product begins to elute can help push it off the column more quickly and symmetrically. Adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your mobile phase can also help by competing for the active sites on the silica.

Q: My compound won't come off the column, or I can't find it in any of the fractions. Where did it go?

A: This frustrating situation can have several explanations.

  • Possible Causes & Solutions:

    • Decomposition on the Column: As mentioned above, the compound may have degraded. Test the stability of your compound on a small spot of silica on a TLC plate before running the column.[12]

    • Incorrect Solvent System: You may have accidentally used a solvent system that was far too non-polar. Double-check the solvents you used.[12]

    • Elution in the Solvent Front: If your initial TLC showed a very high Rf, the compound may have eluted immediately with the solvent front in the very first fractions. Check the initial fractions carefully.[12]

    • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by your visualization method. Try concentrating a few fractions in the expected elution range and re-spotting on a TLC plate.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate on a TLC plate? A1: The compound has two carbonyl groups which act as chromophores, making it visible under short-wave UV light (254 nm). For a secondary, chemical visualization method, a potassium permanganate (KMnO₄) stain is effective. It reacts with the carbamate group, appearing as a yellow/brown spot on a purple background.

Q2: Why is an Rf value of 0.2-0.3 considered ideal for flash chromatography? A2: The relationship between the TLC Rf value and the number of column volumes (CV) required to elute a compound is approximately CV = 1/Rf.[3]

  • An Rf of 0.25 corresponds to elution in about 4 column volumes. This provides enough interaction with the stationary phase for good separation from impurities without requiring excessive solvent and time.

  • A high Rf (e.g., 0.8) means the compound elutes too quickly (~1.25 CV), very close to the solvent front, leading to poor separation from non-polar impurities.

  • A low Rf (e.g., 0.1) means the compound is too strongly adsorbed and will require many column volumes (>10 CV) to elute, resulting in broad peaks, long run times, and excessive solvent use.

Q3: My compound is quite polar. What if an ethyl acetate/hexane mixture isn't strong enough to achieve the desired Rf? A3: If you find yourself needing nearly 100% ethyl acetate and the Rf is still too low, you need a more polar mobile phase. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol.[10] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it, as methanol is a very polar solvent and can drastically lower the Rf.[13]

Q4: Can I use reversed-phase flash chromatography for this compound? A4: Yes, reversed-phase (e.g., using a C18-functionalized silica column) is a viable alternative, especially if the impurities are very non-polar or if the compound is unstable on normal-phase silica.[19] In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your compound would elute later than more polar impurities and earlier than more non-polar (greasier) impurities.

Visual Workflows

Purification Workflow Diagram

This diagram illustrates the logical progression from crude material to purified product.

G cluster_prep Preparation & Method Development cluster_purification Flash Chromatography cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Method Development (Target Rf = 0.15-0.4) Crude->TLC Test solvent systems Pack Pack Column TLC->Pack Optimal solvent found Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for flash chromatography purification.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common purification problems.

G Problem Problem Observed? PoorSep Poor Separation Problem->PoorSep Yes Degradation Product Degradation / Low Yield Problem->Degradation Yes NoElution Compound Not Eluting Problem->NoElution Yes Cause_Sep Potential Cause? PoorSep->Cause_Sep Cause_Deg Potential Cause? Degradation->Cause_Deg Cause_Elute Potential Cause? NoElution->Cause_Elute Sol_Sep1 Optimize with Gradient Elution Cause_Sep->Sol_Sep1 Wrong Polarity Sol_Sep2 Reduce Sample Load Cause_Sep->Sol_Sep2 Column Overload Reval Re-evaluate with TLC Sol_Sep1->Reval Sol_Sep2->Reval Sol_Deg1 Deactivate Silica with TEA Cause_Deg->Sol_Deg1 Acidic Silica Sol_Deg2 Use Neutral Alumina / Amine Column Cause_Deg->Sol_Deg2 Highly Sensitive Cmpd Sol_Deg1->Reval Sol_Deg2->Reval Sol_Elute1 Increase Solvent Polarity Cause_Elute->Sol_Elute1 Too Non-Polar Sol_Elute2 Check First/Dilute Fractions Cause_Elute->Sol_Elute2 Eluted Early / Too Dilute Sol_Elute1->Reval Sol_Elute2->Reval

Caption: A decision tree for troubleshooting common issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Benke, E. T., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • BioTopics. Chromatography of amino acids. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Broady, S. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica. Scholars Research Library. [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Li, B., et al. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Azab, M., et al. (2006). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. [Link]

  • Google Patents. Process for preparing n-tertiary-butoxycarbonyl amino acids.
  • Reddit. (2015). Why does a solvent system with an RF of 0.3 give the cleanest separation?[Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Oreate AI Blog. (2024). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]

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  • The Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Columbia University. Column chromatography. [Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Chemistry For Everyone. (2023). What Is The RF Value And Its Importance In Chromatography? YouTube. [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]

  • Chemistry LibreTexts. (2021). Analysis of Amino Acids. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Save My Exams. Chromatography: Amino Acids (AQA A Level Biology): Revision Note. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a chiral building block, its utility in the synthesis of novel peptide-based therapeutics, peptidomimetics, and complex organic molecules is substantial[1][2]. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for controlled, stepwise peptide synthesis[1][3].

Given its role as a critical precursor, the unambiguous confirmation of its identity, purity, and structural integrity is paramount. A failure to adequately characterize this intermediate can lead to impurities in the final active pharmaceutical ingredient (API), compromising biological efficacy and patient safety. This guide provides a comparative overview of the essential analytical techniques required for the robust characterization of this molecule, offering field-proven insights and detailed experimental protocols for researchers in the pharmaceutical and chemical sciences.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical method can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on an orthogonal approach, where multiple techniques with different physical principles are employed to corroborate findings. This guide will focus on a core suite of four techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

cluster_workflow Analytical Characterization Workflow Sample Synthesized Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate HPLC HPLC (Purity & Quantification) Sample->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight) HPLC->MS Confirm Mass of Pure Fraction Report Certificate of Analysis (Complete Characterization) HPLC->Report NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirm Structure of Correct Mass MS->Report FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Confirm Functional Groups NMR->Report FTIR->Report Parent [M+H]⁺ m/z = 232.15 Frag1 [M+H - C₄H₈]⁺ m/z = 176.10 Parent->Frag1 - 56 Da (isobutylene) Frag2 [M+H - C₅H₈O₂]⁺ m/z = 130.08 Parent->Frag2 - 102 Da (Boc group)

Caption: Expected ESI-MS/MS fragmentation pathway for the target molecule.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent, typically methanol or acetonitrile/water mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the peaks corresponding to the expected molecular ion adducts. If using high-resolution MS (e.g., TOF or Orbitrap), the measured mass should be within 5 ppm of the theoretical mass.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Expertise & Experience: HPLC is the cornerstone for determining the purity of pharmaceutical compounds. For Boc-protected amino acids, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The hydrophobic Boc group increases the compound's retention on nonpolar stationary phases (like C18), allowing for excellent separation from more polar starting materials or byproducts.[4]

Comparison of RP-HPLC Stationary Phases

The choice of stationary phase is critical for achieving optimal separation. While standard C18 columns are widely used, other phases can offer different selectivity.

Table 4: Comparison of Common RP-HPLC Columns

Stationary Phase Principle of Separation Advantages for Target Molecule Potential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions. Strong retention due to Boc group and alkyl chain, providing good resolution from polar impurities. Industry standard with wide availability. [4] Potential for strong peak tailing with basic compounds if the silica is not properly end-capped.
C8 (Octylsilane) Less hydrophobic than C18. Shorter retention times, leading to faster analysis. May provide better peak shape if C18 shows excessive retention. Reduced separation power for closely related hydrophobic impurities.

| Phenyl-Hexyl | Mixed-mode (hydrophobic and π-π interactions). | Offers alternative selectivity, which can be useful for separating aromatic impurities or isomers. | Not typically the first choice unless standard C18/C8 methods fail. |

Experimental Protocol: RP-HPLC Purity Analysis
  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide chromophore).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 A:B) to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide the detailed structural information of NMR, it serves as a quick quality control check to verify that the main chemical moieties—the carbamate, the ester, and the N-H bond—are present. The absence of a broad O-H stretch from a starting carboxylic acid is also a key indicator of a successful reaction.

Expected FTIR Absorption Bands

The spectrum of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is expected to show several characteristic peaks.

Table 5: Characteristic FTIR Peaks

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 N-H Stretch Amide II
~2980-2850 C-H Stretch Aliphatic (pentanoate, Boc)
~1740 C=O Stretch Ester
~1690 C=O Stretch Carbamate (Boc group)
~1520 N-H Bend Amide II
~1250, ~1160 C-O Stretch Ester and Carbamate

Note: The presence of two distinct carbonyl peaks is a critical signature for this molecule. [5]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Thin Film: If the sample is an oil, place a small drop between two salt plates (NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount (~1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Background Scan: Perform a background scan of the empty sample compartment (or the salt plates) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the major peaks and compare them to the expected values for the required functional groups.

Conclusion

The rigorous characterization of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a non-negotiable step in its use for pharmaceutical research and development. An integrated analytical approach is essential for ensuring quality and consistency. HPLC establishes the purity profile, MS confirms the correct molecular weight, FTIR provides rapid verification of functional groups, and NMR delivers the definitive structural proof. By judiciously applying these orthogonal techniques, researchers can proceed with confidence, knowing their synthetic building blocks meet the highest standards of chemical integrity.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. (2025). Benchchem.
  • Boc-β-cyclohexyl-L-alanine methyl ester. Chem-Impex.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • (3s)-3-{amino}pentanoic acid. PubChem.

  • Supplementary Inform
  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu

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A Senior Application Scientist's Guide to Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate: A Comparative Review of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the vast arsenal of available synthons, β-amino acid esters have carved out a significant niche, particularly in the construction of peptidomimetics and complex natural products. This guide provides an in-depth technical comparison of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, a valuable β-amino acid derivative, with alternative building blocks, supported by experimental data and detailed protocols.

Introduction: The Significance of β-Amino Acid Building Blocks

β-Amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon of the carboxylic acid. Their incorporation into peptide backbones yields β-peptides, which often exhibit enhanced stability against proteolytic degradation compared to natural peptides. This intrinsic resistance makes them highly attractive for the development of novel therapeutics with improved pharmacokinetic profiles.[1][2][3][4] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the amino group that can be readily removed under acidic conditions.[5] Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, as a Boc-protected β-amino acid methyl ester, therefore represents a key strategic component for the synthesis of modified peptides and other complex chiral molecules.

Core Application: Synthesis of Dolastatin Analogues

The dolastatins, a class of potent antimitotic agents isolated from marine sources, have been a focal point of synthetic and medicinal chemistry for decades due to their powerful anticancer activity.[6][7][8] Dolastatin 15, a depsipeptide, and its analogues are particularly interesting due to their complex structure, which includes several unusual amino acid residues.[9][10] The synthesis of these molecules provides an excellent case study for evaluating the utility of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate and its alternatives.

While a direct total synthesis of a major pharmaceutical explicitly detailing the use of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is not prominently featured in readily available literature, its structural motif is a key component of several advanced synthetic intermediates. For the purpose of this guide, we will focus on the synthesis of key fragments of dolastatin analogues to draw our comparisons.

Comparative Analysis: Synthetic Routes to a Key β-Amino Acid Fragment

The enantioselective synthesis of β-amino esters is a well-explored area of organic chemistry, with various methods available to the synthetic chemist.[9][11][12] Here, we compare two primary approaches to a chiral β-amino ester core, one employing a chiral auxiliary-based method and the other a substrate-controlled diastereoselective reduction, which can be conceptually applied to the synthesis of our target molecule or its close analogues.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for establishing stereochemistry at the β-position is through the use of a chiral auxiliary. The Evans asymmetric alkylation, for instance, provides a powerful tool for the stereocontrolled formation of carbon-carbon bonds. A similar strategy can be envisioned for the synthesis of (3S)-Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate.

Conceptual Workflow:

A Chiral Oxazolidinone B Acylation with Propionyl Chloride A->B 1. C N-Acyl Oxazolidinone B->C D Enolate Formation (LDA) C->D 2. E Electrophilic Amination D->E 3. F Protected Amino-Oxazolidinone E->F G Auxiliary Cleavage (LiOH/H2O2) F->G 4. H Chiral Boc-Protected Acid G->H I Esterification (MeOH, H+) H->I 5. J Methyl (3S)-3-(Boc-amino)pentanoate I->J

Caption: Chiral auxiliary-based synthesis of a β-amino ester.

This approach offers high diastereoselectivity, often exceeding 95% de, but typically requires more synthetic steps, including the attachment and removal of the chiral auxiliary.

Diastereoselective Reduction of a β-Enamino Ester

An alternative and often more atom-economical approach involves the diastereoselective reduction of a prochiral β-enamino ester. This method relies on a substrate-controlled or catalyst-controlled hydrogenation to set the desired stereocenter.

Experimental Protocol: Synthesis of a β-Amino Ester via Diastereoselective Reduction

This protocol is adapted from general procedures for the synthesis of β-amino esters.

  • Formation of the β-Enamino Ester:

    • To a solution of methyl 3-oxopentanoate (1.0 eq) in toluene is added (R)-(-)-1-phenylethylamine (1.0 eq).

    • The mixture is heated at reflux with a Dean-Stark trap to remove water.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude β-enamino ester.

  • Diastereoselective Reduction:

    • The crude β-enamino ester is dissolved in methanol.

    • The solution is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

    • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Debenzylation and Boc Protection:

    • The crude product is dissolved in methanol, and Pd/C (10 mol%) is added.

    • The mixture is stirred under an atmosphere of hydrogen (1 atm) overnight.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

    • The resulting crude amine is dissolved in a mixture of dioxane and water.

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.0 eq) are added, and the mixture is stirred at room temperature overnight.

    • The reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate.

Workflow Diagram:

A Methyl 3-oxopentanoate B Condensation with Chiral Amine A->B 1. C β-Enamino Ester B->C D Diastereoselective Reduction (NaBH4) C->D 2. E Chiral β-Amino Ester D->E F Debenzylation (H2, Pd/C) E->F 3. G Free β-Amino Ester F->G H Boc Protection ((Boc)2O) G->H 4. I Methyl 3-(Boc-amino)pentanoate H->I

Caption: Synthesis via diastereoselective reduction of a β-enamino ester.

This method is generally more concise but the diastereoselectivity can be more variable and dependent on the choice of chiral amine and reduction conditions.

Performance Comparison

FeatureChiral Auxiliary MethodDiastereoselective Reduction Method
Stereoselectivity Typically high (>95% de)Variable (can be high with optimization)
Number of Steps HigherLower
Atom Economy Lower (due to auxiliary)Higher
Reagent Cost Can be high (chiral auxiliary)Generally lower
Scalability Can be challengingMore amenable to large scale

Alternative Building Blocks in Peptide Synthesis

While Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a valuable building block, other β-amino acid derivatives can be employed to achieve similar synthetic goals. The choice often depends on the desired side chain functionality and the specific synthetic strategy.

  • Other Boc-protected β-amino esters: A variety of these are commercially available or can be synthesized, allowing for the introduction of different side chains to modulate the properties of the final peptide.

  • Fmoc-protected β-amino acids: For syntheses utilizing Fmoc-based solid-phase peptide synthesis (SPPS), the corresponding Fmoc-protected building blocks are required.

  • β-lactams: These cyclic amides can serve as precursors to β-amino acids through ring-opening reactions.

The decision to use a methyl ester versus another ester (e.g., ethyl, tert-butyl) often comes down to the desired reactivity and the conditions for subsequent deprotection steps. Methyl esters are generally stable but can be hydrolyzed under basic or acidic conditions.

Conclusion and Future Outlook

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a versatile and valuable chiral building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its utility is highlighted in the context of synthesizing fragments of potent natural products like the dolastatins.

The choice between different synthetic strategies to access this and related β-amino esters depends on a careful consideration of factors such as desired stereochemical purity, scalability, and cost. While chiral auxiliary methods offer high and predictable stereoselectivity, diastereoselective reduction of β-enamino esters presents a more atom-economical and scalable alternative, albeit with potentially more optimization required.

As the demand for novel peptide-based therapeutics with enhanced properties continues to grow, the importance of chiral β-amino acid building blocks like Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is set to increase. Future research will likely focus on developing even more efficient and stereoselective methods for their synthesis and expanding their application in the creation of innovative drug candidates.

References

  • A Concise Synthesis of (+)-SCH 351448. Organic Letters.

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.

  • Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications. PubMed.

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC - PubMed Central - NIH.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. ACS Publications.

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - PubMed Central - NIH.

  • Multi-useful chiral building block for the synthesis of non natural... ResearchGate.

  • SB-273005, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice. PubMed.

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

  • A Formal Synthesis of SCH 351448. Organic Letters.

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. MDPI.

  • Folding and function in α/β-peptides: Targets and therapeutic applications. PMC - PubMed Central - NIH.

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry.

  • Experimental Procedures. The Royal Society of Chemistry.

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

  • Synthesis and Biological Evaluation of Potent alphavbeta3-integrin Receptor Antagonists. PubMed.

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).

  • Total synthesis of (+)-SCH 351448. PubMed - NIH.

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry. PubMed.

  • Precision Chiral Building Block Synthesis. BOC Sciences.

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.

  • Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. PubMed.

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC - PubMed Central.

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. NIH.

  • Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI.

  • Introduction to Peptide Synthesis. PMC - PubMed Central - NIH.

  • Synthesis and Evaluation of Dolastatin 10 Analogues Containing Heteroatoms on the Amino Acid Side Chains. PubMed.

  • Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed.

  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.

  • Total Synthesis of (+)-SCH 351448. Organic Letters (ACS Publications).

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc..

  • N Goalby chemrevise.org 1 Chirality in pharmaceutical synthesis 23 Synthetic Routes. Chemrevise.

  • SB-273005 | αvβ3/αvβ5 Receptor Antagonist. MedChemExpress.

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Safety Operating Guide

Navigating the Disposal of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, a common intermediate in organic synthesis. Our focus is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate may not always be readily available, data from structurally similar compounds provide a reliable basis for risk assessment.

Compounds of this class are typically classified with the following hazards:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging irritation to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. The causality is clear: direct contact with the compound can lead to immediate and potentially long-term health effects. Therefore, the first step in any disposal procedure is always self-protection.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect the eyes from splashes or airborne particles.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any dust or vapors.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is not merely about discarding the material. It is a structured process designed to contain the chemical, clearly communicate its hazards, and ensure it is handled by qualified professionals for final disposal.

Step 1: Segregation of Waste

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[3] Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate waste should be collected separately from other chemical waste unless they are known to be compatible.

  • Action: Designate a specific, labeled container for this waste stream.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions. For instance, mixing acidic waste with basic waste can cause a violent exothermic reaction.

Step 2: Container Selection and Labeling

The choice of container is critical for the safe containment of the hazardous waste.

  • Action:

    • Select a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or other plastic containers are generally preferred for organic waste.[4]

    • Ensure the container has a secure, leak-proof screw cap.[4]

    • Label the container clearly with the words "Hazardous Waste".[5]

    • The label must also include the full chemical name: "Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate" and a clear indication of the hazards (e.g., "Irritant").[6]

  • Causality: A properly selected and labeled container prevents leaks and spills, and it communicates the potential dangers to everyone who may handle it, from the researcher in the lab to the waste disposal technician.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[5]

  • Action:

    • Store the sealed and labeled waste container in your lab's designated SAA. This could be a marked area on a benchtop or within a fume hood.[3]

    • Keep the container closed except when adding waste.[7]

    • Ensure the SAA is away from general traffic areas and sources of ignition.

  • Causality: The SAA provides a controlled and safe environment for the temporary storage of hazardous waste, minimizing the risk of accidental spills or exposure to the wider laboratory environment.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer needed, it must be disposed of through the proper channels.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a pickup of the hazardous waste.[4]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve filling out an online form or a physical tag for the container.

  • Causality: EHS professionals are trained in the regulations and logistics of hazardous waste disposal. They will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal company in compliance with all federal, state, and local regulations.[6] The universal directive for this type of chemical is to "Dispose of contents/container to hazardous waste disposal."[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_store Storage & Disposal start Start: Waste Generated ppe Don Appropriate PPE start->ppe Assess Hazards segregate Segregate Waste Stream ppe->segregate container Select & Label Compatible Container segregate->container Isolate Chemical seal Securely Seal Container container->seal Add Waste saa Store in SAA seal->saa Keep Closed pickup Arrange EHS Pickup saa->pickup Container Full or No Longer Needed end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate.

Decontamination and Empty Container Management

Proper disposal procedures also extend to the materials and containers that have come into contact with the chemical.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) contaminated with Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate should be placed in a designated solid hazardous waste container.[8]

  • Empty Containers: An "empty" container that held the pure chemical must also be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected as hazardous waste.[8] After triple-rinsing, the label on the container should be defaced, and it can then be disposed of in the regular trash or recycled, depending on institutional policy.[7]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, secure containment, and compliant disposal channels, researchers can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and professional conduct. This guide serves as a foundational resource, but it is incumbent upon every scientist to be familiar with and adhere to their institution's specific chemical waste management policies.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Health, Safety & Risk Management. (2024, April 16). chemical waste guidelines.
  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations.
  • Laboratory Waste Management Guidelines. (2020, October).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.